

Application Notes: GPR35 Agonist 2 Formulation and In Vivo Administration

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GPR35 agonist 2

Cat. No.: B10855115

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Introduction G protein-coupled receptor 35 (GPR35) is a receptor primarily expressed in the gastrointestinal tract and immune cells.[1] Its involvement in inflammation, metabolic disorders, and even cancer makes it a promising therapeutic target.[1][2] **GPR35 Agonist 2** (also identified as compound 11) is a potent activator of the GPR35 receptor, demonstrating activity in both β -arrestin recruitment and calcium release assays.[3][4][5] These notes provide detailed protocols for the formulation and in vivo delivery of **GPR35 Agonist 2** for preclinical research in mouse models.

Data Presentation

Quantitative data for **GPR35 Agonist 2** and common formulation/delivery parameters are summarized below.

Table 1: Properties of **GPR35 Agonist 2**

Property	Value	Reference
Chemical Name	GPR35 agonist 2 (compound 11)	[3] [5]
Molecular Formula	C ₁₇ H ₁₁ FN ₂ O ₃ S	[6] [7]
Molecular Weight	342.34 g/mol	[6]
CAS Number	494191-73-0	[6]
EC ₅₀ (β-arrestin assay)	26 nM	[3] [4] [5]
EC ₅₀ (Ca ²⁺ release assay)	3.2 nM	[3] [4] [5]

| Storage | Store stock solutions at -80°C for up to 6 months or -20°C for 1 month (protect from light). [\[5\]](#) |

Table 2: Example Formulation Vehicle Components for Poorly Soluble Compounds

Component	Purpose	Typical Concentration	Notes
DMSO	Co-solvent	5-10%	Initial solvent to dissolve the compound.
PEG400	Co-solvent/Solubilizer	30-40%	Improves solubility and stability.
Tween® 80 / Polysorbate 80	Surfactant	5-10%	Prevents precipitation and aids in forming a stable suspension/emulsion.

| Saline (0.9% NaCl) or PBS | Diluent | q.s. to 100% | The final aqueous vehicle to achieve the desired dosing concentration. |

Table 3: Recommended Dosing Parameters for In Vivo Mouse Studies

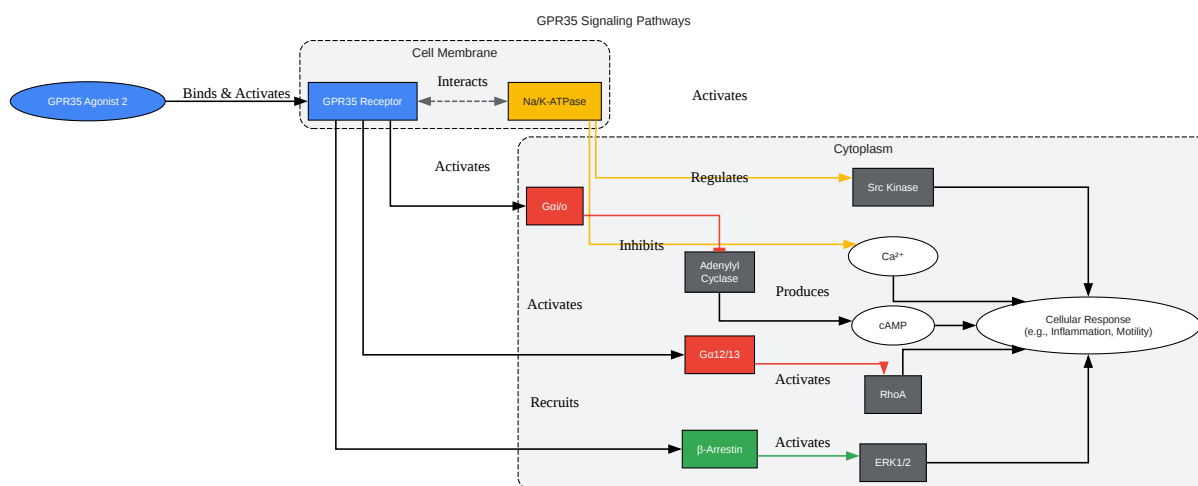
Parameter	Oral Gavage (PO)	Intravenous (IV) Tail Vein
Max Dosing Volume	10 mL/kg	5 mL/kg (bolus), 10 mL/kg (slow)
Needle/Tube Gauge	20-22 G	27-30 G
Needle/Tube Length	~3.8 cm (1.5 inches)	1/2 inch or smaller

| Special Considerations| Use flexible or rounded-tip needles to prevent esophageal trauma.[8]
[9] | Warming the tail is recommended for vasodilation.[10][11] |

Signaling and Experimental Workflow Diagrams

GPR35 Signaling Pathways

Activation of GPR35 by an agonist initiates multiple intracellular signaling cascades. The receptor can couple to various G-proteins, including Gai/o and Gα12/13, and also engage β-arrestin.[1][12] Gai/o activation typically leads to the inhibition of adenylyl cyclase, while Gα12/13 activation influences the RhoA pathway, affecting cytoskeletal organization.[1] Furthermore, GPR35 can interact with the Na/K-ATPase, modulating intracellular calcium levels and Src kinase activity.[2][12]



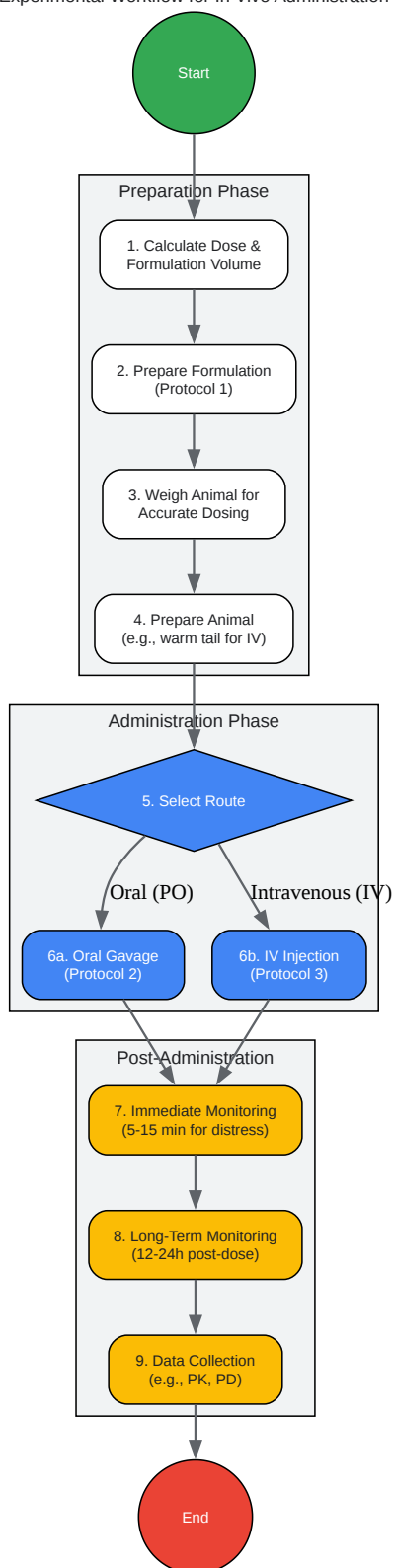
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GPR35 Signaling Pathways

Experimental Workflow for In Vivo Administration

A systematic workflow is critical for ensuring reproducibility and accuracy in in vivo experiments. The process begins with calculating the required dose and preparing the formulation, followed by animal preparation, administration via the chosen route, and diligent post-procedure monitoring.

Experimental Workflow for In Vivo Administration

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Experimental Workflow for In Vivo Administration

Experimental Protocols

Protocol 1: Preparation of Formulation for In Vivo Dosing

This protocol describes the preparation of a 1 mg/mL stock solution of **GPR35 Agonist 2** in a standard vehicle suitable for both oral and intravenous administration in mice. Adjustments to concentrations may be necessary based on the final desired dose.

Materials:

- **GPR35 Agonist 2** powder
- Dimethyl sulfoxide (DMSO), sterile filtered
- Polyethylene glycol 400 (PEG400), sterile
- Tween® 80, sterile
- 0.9% Sodium Chloride (Saline), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer and/or sonicator

Procedure:

- **Calculate Required Mass:** Determine the total volume of formulation needed and calculate the mass of **GPR35 Agonist 2** required for a 1 mg/mL final concentration.
- **Initial Dissolution:** Weigh the calculated amount of **GPR35 Agonist 2** powder and place it into a sterile vial. Add DMSO to constitute 10% of the final volume (e.g., for 1 mL final volume, add 100 µL DMSO).
- **Solubilization:** Vortex the mixture vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes until the solution is clear. This creates a concentrated stock.

- **Add Co-solvents and Surfactants:** To the dissolved stock, add PEG400 to 40% of the final volume (e.g., 400 μ L for 1 mL). Mix thoroughly.
- **Add Surfactant:** Add Tween® 80 to 5% of the final volume (e.g., 50 μ L for 1 mL). Vortex until the solution is homogeneous.
- **Final Dilution:** Slowly add sterile 0.9% saline to reach the final desired volume (q.s. to 100%; e.g., add 450 μ L for 1 mL). Add the saline dropwise while vortexing to prevent precipitation.
- **Final Formulation:** The final vehicle composition will be 10% DMSO, 40% PEG400, 5% Tween® 80, and 45% Saline. The solution should be clear or a stable, fine suspension. Prepare fresh on the day of the experiment.

Protocol 2: Administration via Oral Gavage (PO) in Mice

This protocol details the standard procedure for administering the prepared formulation orally to a mouse.[\[9\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Prepared **GPR35 Agonist 2** formulation
- Appropriately sized syringe (e.g., 1 mL)
- 20-22 gauge, 1.5-inch flexible or ball-tipped gavage needle
- Animal scale

Procedure:

- **Calculate Volume:** Weigh the mouse and calculate the precise volume to administer based on the desired dose (e.g., for a 10 mg/kg dose using a 1 mg/mL formulation, a 25g mouse would receive 0.25 mL). Do not exceed 10 mL/kg.[\[9\]](#)[\[13\]](#)
- **Prepare Syringe:** Draw the calculated volume into the syringe and ensure no air bubbles are present.

- **Animal Restraint:** Firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.[9]
- **Needle Insertion:** Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the upper palate towards the esophagus. The animal should swallow as the tube passes.[14]
- **Advance to Stomach:** The tube should pass smoothly without resistance. If resistance is felt, withdraw immediately and restart to avoid tracheal insertion or esophageal perforation.[9]
- **Administer Dose:** Once the needle is properly positioned (pre-measured to the last rib), slowly depress the syringe plunger to deliver the formulation.
- **Withdraw Needle:** Remove the needle gently in a single, smooth motion.
- **Monitor:** Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress.[8] Continue monitoring periodically for the next 12-24 hours.[8][14]

Protocol 3: Administration via Intravenous (IV) Tail Vein Injection in Mice

This protocol outlines the procedure for IV administration into a lateral tail vein.[10][15][16]

Materials:

- Prepared **GPR35 Agonist 2** formulation
- 1 mL syringe or insulin syringe
- 27-30 gauge, 1/2-inch needle
- Mouse restraint device
- Heat lamp or warming pad

Procedure:

- Calculate Volume: Weigh the mouse and calculate the required injection volume. The maximum recommended volume for a bolus injection is 5 mL/kg.[10]
- Prepare Syringe: Draw the formulation into the syringe, ensuring all air bubbles are expelled.
- Animal Restraint and Vasodilation: Place the mouse in a restraint device. Warm the tail using a heat lamp or by immersing it in warm water (~40-45°C) for 1-2 minutes to induce vasodilation, making the veins more visible.[11][17]
- Vein Identification: Rotate the tail slightly to visualize one of the two lateral tail veins.
- Needle Insertion: With the needle bevel facing up, insert it into the vein at a shallow angle (~30 degrees), starting towards the distal (far) end of the tail.[15][16] A successful insertion may result in a small "flash" of blood in the needle hub.[15]
- Administer Dose: Inject the solution slowly and steadily. The vein should blanch as the solution displaces the blood. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[15]
- Withdraw Needle and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the site with gauze for 30-60 seconds to prevent bleeding.[16]
- Monitor: Return the animal to its cage and monitor for any adverse reactions for 5-10 minutes, ensuring hemostasis is achieved.[15]

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